![molecular formula C19H15N3OS B2616434 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide CAS No. 86109-76-4](/img/structure/B2616434.png)
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide
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Overview
Description
Benzimidazole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . They are known to exhibit antibacterial, antifungal, and cytotoxic activities . The compound you mentioned is a benzimidazole derivative with a naphthalene moiety attached, which could potentially influence its biological activity.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives generally consists of a fused benzene and imidazole ring . The presence of the naphthalene moiety and sulfanyl group in your compound would likely impact its structure and potentially its reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .
Scientific Research Applications
Anticancer Potential
Compounds derived from 2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives showed significant activity against breast cancer cell lines, emphasizing the potential of these compounds in cancer therapy Salahuddin et al., 2014.
Drug Design and Synthesis
Research has focused on developing novel benzimidazole derivatives utilizing this compound as a scaffold. These efforts aim to explore structural diversity and substitution effects for potential therapeutic applications M. Nikpassand & Dornaz Pirdelzendeh, 2016.
Cellular Studies and Cytotoxicity
A series of new benzimidazole-based Schiff base copper(II) complexes were synthesized, demonstrating substantial in vitro cytotoxic effects against various cancer cell lines. This research highlights the compound's potential in developing new cancer treatments Anup Paul et al., 2015.
Fluorescent Probes for Acidic pH
Derivatives of this compound have been applied as ratiometric fluorescent pH probes. These probes are designed for high-efficiency and fast-response in the acidic pH region, offering potential for real-time and reversible pH sensing Yan-Cheng Wu et al., 2018.
Anti-obesity Activity
Some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives were designed and evaluated for their anti-obesity activity by inhibiting pancreatic lipase. This study indicates potential therapeutic applications for obesity treatment A. Unnisa et al., 2022.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-24-19-21-16-9-3-4-10-17(16)22-19)20-15-11-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFNEWIUGVZGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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